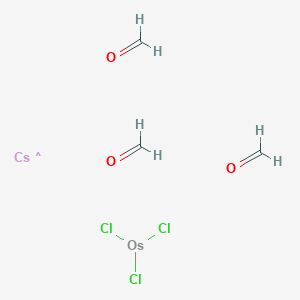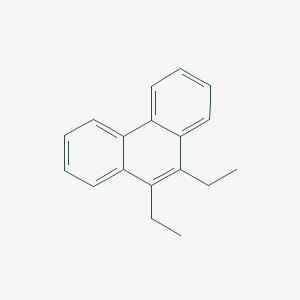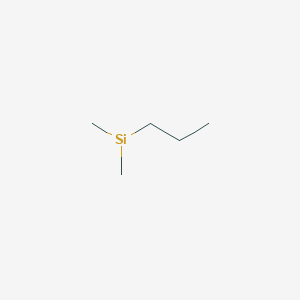
Dimethyl(propyl)silicon
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl(propyl)silicon, also known as DMP silicone, is a type of silicone polymer that is widely used in scientific research. This compound has gained popularity due to its unique properties, such as high thermal stability, hydrophobicity, and biocompatibility. DMP silicone has been used in various applications, including microfluidics, tissue engineering, and drug delivery systems.
Mécanisme D'action
The mechanism of action of Dimethyl(propyl)silicon silicone is not well understood. However, it is believed that the hydrophobicity of this compound silicone plays a significant role in its properties. The hydrophobicity of this compound silicone prevents the adhesion of cells and proteins to its surface, making it an excellent material for microfluidic and tissue engineering applications.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound silicone are not well studied. However, it has been shown that this compound silicone is biocompatible and does not cause any significant adverse effects on cells and tissues.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using Dimethyl(propyl)silicon silicone in lab experiments are its high thermal stability, hydrophobicity, and biocompatibility. These properties make this compound silicone an ideal material for various applications, such as microfluidics, tissue engineering, and drug delivery systems.
The limitations of using this compound silicone in lab experiments are its high cost and limited availability. This compound silicone is a relatively expensive material, and its synthesis requires specialized equipment and expertise. Additionally, this compound silicone is not readily available in the market, and researchers need to synthesize it in-house.
Orientations Futures
The future directions of Dimethyl(propyl)silicon silicone research are vast and include the development of new applications and the optimization of existing ones. Some of the future directions of this compound silicone research include the development of new microfluidic devices for drug screening, the optimization of this compound silicone scaffolds for tissue engineering applications, and the development of new drug delivery systems using this compound silicone.
Conclusion
In conclusion, this compound silicone is a unique material that has gained popularity in scientific research due to its high thermal stability, hydrophobicity, and biocompatibility. This compound silicone has been used in various applications, including microfluidics, tissue engineering, and drug delivery systems. The synthesis method of this compound silicone is relatively simple, and its properties make it an ideal material for lab experiments. The future directions of this compound silicone research are vast and include the development of new applications and the optimization of existing ones.
Méthodes De Synthèse
Dimethyl(propyl)silicon silicone can be synthesized through the reaction of propylmagnesium bromide and dimethyldichlorosilane. The reaction takes place in the presence of a catalyst, such as copper iodide or nickel chloride. The resulting product is a silicone polymer with a propyl group attached to the silicon atom. The synthesis method of this compound silicone is relatively simple and can be easily scaled up for industrial production.
Applications De Recherche Scientifique
Dimethyl(propyl)silicon silicone has been widely used in scientific research due to its unique properties. One of the main applications of this compound silicone is in microfluidics, where it is used as a coating material to prevent the adhesion of cells and proteins to the surface of microchannels. This property makes this compound silicone an ideal material for the fabrication of microfluidic devices for cell culture and drug screening.
This compound silicone has also been used in tissue engineering, where it is used as a scaffold material for the regeneration of various tissues, such as bone, cartilage, and nerve. The biocompatibility of this compound silicone allows for the growth of cells and tissues on its surface, making it an excellent material for tissue engineering applications.
In drug delivery systems, this compound silicone has been used as a coating material for the controlled release of drugs. The hydrophobicity of this compound silicone allows for the sustained release of drugs over an extended period, making it an ideal material for drug delivery applications.
Propriétés
Numéro CAS |
18143-31-2 |
|---|---|
Formule moléculaire |
C5H13Si |
Poids moléculaire |
101.24 g/mol |
InChI |
InChI=1S/C5H13Si/c1-4-5-6(2)3/h4-5H2,1-3H3 |
Clé InChI |
YRYCXMBFJDGADV-UHFFFAOYSA-N |
SMILES |
CCC[Si](C)C |
SMILES canonique |
CCC[Si](C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



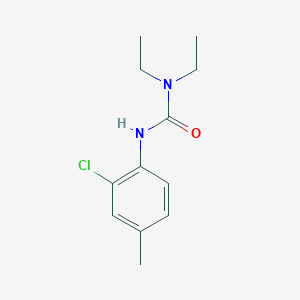
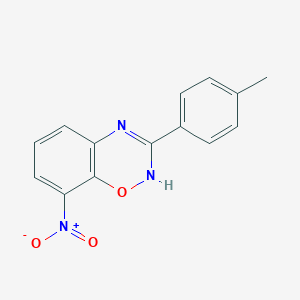

![(2S)-4-methylsulfanyl-2-[[(2S)-1-phenylmethoxycarbonylpyrrolidine-2-carbonyl]amino]butanoic acid](/img/structure/B98928.png)
![4,9-Dimethylnaphtho[2,3-b]thiophene](/img/structure/B98931.png)






